molecular formula C16H18ClNO2S B10975916 N-(3-chloro-2-methylphenyl)-4-propylbenzenesulfonamide

N-(3-chloro-2-methylphenyl)-4-propylbenzenesulfonamide

Cat. No.: B10975916
M. Wt: 323.8 g/mol
InChI Key: RETFRKOSFVGGBQ-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-4-propyl-1-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a chlorinated aromatic ring, a methyl group, and a propyl chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-propyl-1-benzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-4-propyl-1-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-4-propyl-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antibacterial agent.

    Medicine: Explored for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-propyl-1-benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-methylbenzenesulfonamide
  • N-(3-Chloro-2-methylphenyl)-4-fluorobenzenesulfonamide
  • N-(3-Chloro-2-methylphenyl)-4-ethylbenzenesulfonamide

Uniqueness

N-(3-Chloro-2-methylphenyl)-4-propyl-1-benzenesulfonamide is unique due to its specific substitution pattern on the aromatic ring and the presence of a propyl chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-propylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-3-5-13-8-10-14(11-9-13)21(19,20)18-16-7-4-6-15(17)12(16)2/h4,6-11,18H,3,5H2,1-2H3

InChI Key

RETFRKOSFVGGBQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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